molecular formula C18H19Cl2N3O3S2 B12208277 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide

Cat. No.: B12208277
M. Wt: 460.4 g/mol
InChI Key: LIAPLGVFWYGSKO-UHFFFAOYSA-N
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Description

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a cyclopropane ring, a dichloroethenyl group, and a thiadiazole moiety. Its molecular formula is C17H18Cl2N2O2S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable precursor with a dichloroethenyl reagent under controlled conditions.

    Introduction of the thiadiazole moiety: This step involves the reaction of the intermediate with a thiadiazole derivative, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aluminum tribromide in a non-polar solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H19Cl2N3O3S2

Molecular Weight

460.4 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C18H19Cl2N3O3S2/c1-10-4-6-11(7-5-10)9-28(25,26)17-23-22-16(27-17)21-15(24)14-12(8-13(19)20)18(14,2)3/h4-8,12,14H,9H2,1-3H3,(H,21,22,24)

InChI Key

LIAPLGVFWYGSKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl

Origin of Product

United States

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